2-Amino-4-bromo-3-chloro-6-fluoro-benzonitrile
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Overview
Description
2-Amino-4-bromo-3-chloro-6-fluoro-benzonitrile is an organic compound with the molecular formula C7H3BrClFN It is a derivative of benzonitrile, characterized by the presence of amino, bromo, chloro, and fluoro substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-bromo-3-chloro-6-fluoro-benzonitrile typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of a suitable benzonitrile derivative, followed by amination. For instance, a precursor such as 2,4-dibromo-3-chloro-6-fluorobenzonitrile can be subjected to nucleophilic substitution reactions to introduce the amino group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-bromo-3-chloro-6-fluoro-benzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (bromo, chloro, fluoro) can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium fluoride in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or alkoxy derivatives, while oxidation can produce nitro compounds.
Scientific Research Applications
2-Amino-4-bromo-3-chloro-6-fluoro-benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Amino-4-bromo-3-chloro-6-fluoro-benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple halogen atoms can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-bromo-3-chloro-6-fluorobenzene
- 2-Amino-4-bromo-3-chloro-6-fluorophenol
- 2-Amino-4-bromo-3-chloro-6-fluorotoluene
Uniqueness
2-Amino-4-bromo-3-chloro-6-fluoro-benzonitrile is unique due to the combination of its substituents, which confer specific chemical and physical properties. The presence of both electron-withdrawing (bromo, chloro, fluoro) and electron-donating (amino) groups can influence its reactivity and interactions with other molecules, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-amino-4-bromo-3-chloro-6-fluorobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFN2/c8-4-1-5(10)3(2-11)7(12)6(4)9/h1H,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTEVGNNNPFJCHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Cl)N)C#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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